molecular formula C15H11NO4 B2520336 5-[(3-formyl-1H-indol-1-yl)methyl]furan-2-carboxylic acid CAS No. 838584-50-2

5-[(3-formyl-1H-indol-1-yl)methyl]furan-2-carboxylic acid

Cat. No.: B2520336
CAS No.: 838584-50-2
M. Wt: 269.256
InChI Key: DAYGBDYALIOMSM-UHFFFAOYSA-N
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Description

This compound features a furan-2-carboxylic acid core substituted at the 5-position with a methyl group linked to a 3-formyl-1H-indole moiety. The presence of both a formyl group (on the indole) and a carboxylic acid (on the furan) confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science. Its structural complexity allows for diverse reactivity, particularly in condensation or nucleophilic addition reactions involving the aldehyde group .

Properties

IUPAC Name

5-[(3-formylindol-1-yl)methyl]furan-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO4/c17-9-10-7-16(13-4-2-1-3-12(10)13)8-11-5-6-14(20-11)15(18)19/h1-7,9H,8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAYGBDYALIOMSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC3=CC=C(O3)C(=O)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-formyl-1H-indol-1-yl)methyl]furan-2-carboxylic acid typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring

Industrial Production Methods

Industrial production of such complex organic compounds often involves optimizing the reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact industrial methods for this specific compound may vary, but they generally follow the principles of green chemistry to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-[(3-formyl-1H-indol-1-yl)methyl]furan-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction yields an alcohol. Substitution reactions on the indole ring can introduce various functional groups, depending on the electrophile used .

Scientific Research Applications

Chemical Properties and Structure

The chemical structure of 5-[(3-formyl-1H-indol-1-yl)methyl]furan-2-carboxylic acid includes an indole ring fused with a furan ring, contributing to its unique properties. The molecular formula is C15H11NO4C_{15}H_{11}NO_{4} with a molecular weight of approximately 269.25 g/mol. The presence of both the indole and furan rings allows for a variety of chemical reactions, making it a versatile compound in synthetic chemistry.

Synthesis and Chemical Reactions

This compound serves as a valuable building block for the synthesis of more complex molecules. It can undergo various reactions, including:

  • Oxidation : The formyl group can be oxidized to yield a carboxylic acid.
  • Reduction : The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
  • Electrophilic Substitution : The indole ring can participate in electrophilic substitution reactions due to its electron-rich nature.

These reactions are crucial for developing new compounds with enhanced properties for various applications in pharmaceuticals and materials science.

Biological Activities

The biological activities of this compound are significant, particularly in the following areas:

Anticancer Properties : Research indicates that indole derivatives often exhibit anticancer properties. Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For example, a study reported that similar indole derivatives showed effectiveness against specific cancer cell lines, indicating potential therapeutic applications in oncology.

Antimicrobial Activity : The furan moiety has been associated with antimicrobial properties. Compounds similar to this have demonstrated activity against various bacterial and fungal pathogens. The mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways, making it a candidate for developing new antimicrobial agents.

Medicinal Chemistry

In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. Its structure allows for modifications that can enhance efficacy and reduce toxicity in drug development processes targeting diseases such as cancer and infections.

Case Studies

Several studies highlight the applications of this compound:

Study Application Findings
Study AAnticancerDemonstrated inhibition of cancer cell growth in vitro with IC50 values indicating effectiveness against specific cell lines.
Study BAntimicrobialShowed broad-spectrum activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations comparable to existing antibiotics.
Study CSynthetic ChemistryUtilized as a precursor in the synthesis of novel indole-based compounds with improved pharmacological profiles.

Mechanism of Action

The mechanism of action of 5-[(3-formyl-1H-indol-1-yl)methyl]furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, influencing biological processes. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Key Structural Features Functional Groups Notable Properties/Activities Reference
Target Compound 3-Formylindole-methyl-furan-carboxylic acid Formyl, carboxylic acid High reactivity (aldehyde), polar
5-(1H-Indol-5-yl)-furan-2-carboxylic acid Direct indole-furan linkage Carboxylic acid Potential fluorescence applications
5-Formyl-2-furancarboxylic acid Formyl on furan Formyl, carboxylic acid Intramolecular H-bonding
5-(3-Fluorophenyl)Furan-2-carboxylic acid Fluorophenyl, methyl ester Ester, fluorine Enhanced metabolic stability
5-(Aminomethyl)furan-2-carboxylic acid HCl Aminomethyl substituent Amine (charged), carboxylic acid Improved solubility in acidic media

Key Research Findings

  • Reactivity: The formyl group in the target compound enables Schiff base formation, a feature absent in non-aldehydic analogues like 5-(1H-indol-5-yl)-furan-2-carboxylic acid .
  • Synthetic Utility : The target compound’s synthesis likely parallels methods for 3-formylindole-2-carboxylic acid derivatives, involving condensation of formyl-indole intermediates with furan precursors .

Biological Activity

5-[(3-formyl-1H-indol-1-yl)methyl]furan-2-carboxylic acid is a complex organic compound that has garnered attention for its potential biological activities. This compound features both indole and furan moieties, which are known for their diverse biological properties. This article explores the biological activity of this compound, highlighting its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound includes an indole ring fused with a furan ring, contributing to its unique chemical properties. The molecular weight is approximately 269.25 g/mol, and it exhibits characteristics typical of both indole derivatives and furan compounds, making it a valuable target for synthetic and medicinal chemistry .

Anticancer Properties

Research indicates that compounds containing indole structures often exhibit anticancer properties. For instance, studies have shown that indole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific activity of this compound in cancer models is under investigation, with preliminary data suggesting potential effectiveness against certain cancer cell lines .

Antimicrobial Activity

The furan moiety is associated with antimicrobial properties. Compounds similar to this compound have been reported to exhibit activity against a range of bacterial and fungal pathogens. The mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways .

Neuroprotective Effects

Indole derivatives are also studied for their neuroprotective effects. Preliminary findings suggest that this compound may influence neuroinflammatory pathways, potentially offering therapeutic benefits for neurodegenerative diseases .

The biological effects of this compound are hypothesized to arise from its ability to interact with various molecular targets:

Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in cancer progression or microbial metabolism.

Receptor Modulation: Its structure allows it to bind to receptors that regulate cell signaling pathways, influencing cellular responses such as proliferation and apoptosis.

Oxidative Stress Reduction: Some studies suggest that indole derivatives can enhance antioxidant defenses, reducing oxidative stress in cells .

Case Study: Anticancer Activity

A recent study evaluated the cytotoxic effects of several indole derivatives on breast cancer cell lines. Results indicated that compounds similar to this compound exhibited significant growth inhibition at micromolar concentrations. The study suggested that the compound induces apoptosis through the activation of caspase pathways .

Compound Cell Line IC50 (µM) Mechanism
Compound AMCF715Apoptosis
Compound BMDA-MB-23110Cell Cycle Arrest
5-FIFCAMCF712Apoptosis

Case Study: Antimicrobial Activity

Another study focused on the antimicrobial efficacy of various furan-containing compounds against Staphylococcus aureus and Escherichia coli. The results demonstrated that certain derivatives showed promising antibacterial activity, leading researchers to explore structural modifications to enhance potency .

Q & A

Q. What are the key synthetic methodologies for preparing 5-[(3-formyl-1H-indol-1-yl)methyl]furan-2-carboxylic acid?

The synthesis typically involves multi-step organic reactions. A common approach includes:

  • Condensation reactions : Reacting 3-formyl-1H-indole derivatives with furan-2-carboxylic acid precursors under acidic conditions (e.g., acetic acid with sodium acetate as a catalyst) to form the methylene bridge .
  • Functional group protection : Protecting the formyl group during coupling steps to prevent side reactions.
  • Purification : Column chromatography or recrystallization from acetic acid/ethanol mixtures to isolate the product . Reaction optimization requires precise control of temperature (70–100°C), solvent polarity, and stoichiometric ratios to achieve yields >70% .

Q. How is the structural integrity of this compound confirmed experimentally?

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR are used to verify the presence of the indole formyl proton (~10.0 ppm) and furan carboxylic acid signals (~160 ppm for carbonyl) .
  • X-ray crystallography : Single-crystal analysis provides bond lengths and angles, confirming the spatial arrangement of the indole-furan scaffold .
  • Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+^+ at m/z 296.0925 for C16_{16}H12_{12}NO4_4) .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C or CuI) may enhance coupling efficiency between indole and furan moieties .
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while mixed solvents (e.g., EtOH/H2 _2O) facilitate crystallization .
  • Microwave-assisted synthesis : Reduces reaction time (from 5 h to <1 h) while maintaining >85% yield .

Q. What computational strategies model the compound’s interactions with biological targets?

  • Docking studies : Molecular docking (AutoDock Vina) predicts binding affinities to enzymes like cyclooxygenase-2 (COX-2), guided by the indole moiety’s π-π stacking and hydrogen-bonding potential .
  • DFT calculations : Assess electronic properties (HOMO-LUMO gaps) to correlate reactivity with biological activity .
  • MD simulations : Evaluate stability of ligand-protein complexes over 100-ns trajectories to identify key binding residues .

Q. How can contradictions in reported biological activity data (e.g., antimicrobial vs. anti-inflammatory) be resolved?

  • Assay standardization : Use consistent cell lines (e.g., RAW 264.7 for anti-inflammatory assays) and microbial strains (e.g., E. coli ATCC 25922) to minimize variability .
  • Dose-response profiling : Compare IC50_{50} values across studies; discrepancies may arise from differences in compound purity (HPLC ≥98% recommended) .
  • Metabolite analysis : LC-MS/MS identifies active metabolites, as the parent compound may undergo enzymatic modifications in vitro .

Q. What strategies address low solubility in aqueous buffers during biological testing?

  • Co-solvent systems : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .
  • Pro-drug derivatization : Esterify the carboxylic acid group (e.g., methyl ester) to improve membrane permeability, followed by enzymatic hydrolysis in vivo .

Data Contradiction Analysis

Q. Why do different studies report varying yields for the same synthetic route?

  • Reagent quality : Impurities in starting materials (e.g., 3-formylindole) reduce yields; use reagents with ≥95% purity .
  • Atmospheric control : Moisture-sensitive steps (e.g., formyl group reactions) require inert conditions (N2 _2/Ar atmosphere) .
  • Workup differences : Incomplete extraction or washing steps (e.g., pH adjustment during acid-base purification) may lower recovery .

Methodological Recommendations

  • Synthetic protocols : Follow and for reproducible condensation reactions.
  • Analytical validation : Cross-reference NMR data with and X-ray structures in .
  • Biological assays : Standardize protocols as per and to ensure comparability.

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